2-氨基-2-(4-氟苯基)乙腈盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

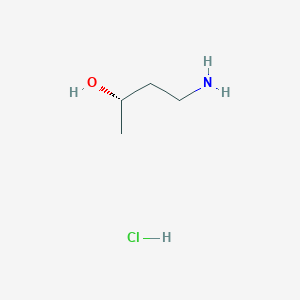

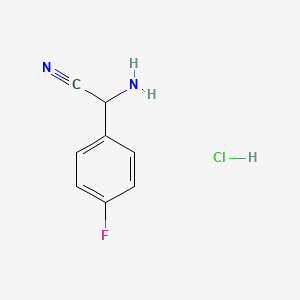

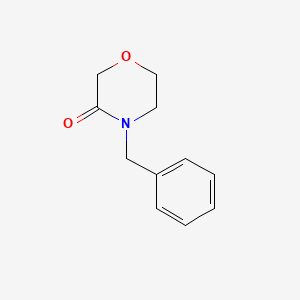

The compound 2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride is a fluorinated α-aminonitrile that has been synthesized and characterized for its potential applications in various fields, including medicinal chemistry. The research on this compound has focused on its synthesis, molecular structure, and reactivity, which are crucial for understanding its chemical behavior and potential uses .

Synthesis Analysis

The synthesis of 2-Amino-2-(4-fluorophenyl)acetonitrile follows a 'green protocol,' which emphasizes environmentally friendly methods. The process involves the use of elemental and spectral analyses to ensure the purity and structure of the synthesized compound. The synthesis is designed to be efficient and to produce the compound with high yield and purity, which is essential for subsequent applications and studies .

Molecular Structure Analysis

The molecular structure of 2-Amino-2-(4-fluorophenyl)acetonitrile has been elucidated using X-ray crystallographic analysis. The compound crystallizes in the orthorhombic space group Pbca, and its crystal structure has been solved and refined to a high degree of accuracy. Theoretical calculations using the DFT-B3LYP/6-311++G(d,p) method have been employed to obtain and analyze the equilibrium geometry of the α-aminonitrile, providing insights into the spatial arrangement of atoms and the electronic structure of the molecule .

Chemical Reactions Analysis

The reactivity of 2-Amino-2-(4-fluorophenyl)acetonitrile has been explored through various molecular descriptors and reactivity surfaces. These studies help in understanding how the molecule interacts with other chemical species and how it might behave in different chemical reactions. For instance, the nucleophilic attack on carbon-carbon double bonds is a reaction type that could be relevant to the compound's reactivity, as seen in similar compounds where amines react with difluoroethenes and dicyano-fluoroethylenes in acetonitrile solvent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-2-(4-fluorophenyl)acetonitrile, such as its vibrational and NMR spectra, have been analyzed both experimentally and theoretically. These analyses provide valuable information about the compound's stability, reactivity, and suitability for various applications. The molecular docking study of the compound into the indoleamine 2,3-dioxygenase enzyme suggests potential biological activity, which could be relevant for drug design and discovery .

科学研究应用

合成新化合物

该化合物可用作合成新化合物的起始试剂 。这在有机化学领域尤其有用,因为该领域不断探索具有潜在应用的新化合物。

光谱表征

该化合物已用于光谱表征研究 。 这些研究涉及使用傅里叶变换红外光谱 (FT-IR) 和质子核磁共振 (^1H-NMR) 等技术来了解该化合物的结构和性质 .

X射线分析

已对该化合物进行 X射线分析 。 该技术允许确定化合物的晶体结构,提供有关其物理和化学性质的宝贵信息 .

理论研究

该化合物一直是理论研究的主题 。 这些研究使用计算方法来预测化合物的性质,例如其反应性 .

与酶的对接

已研究该化合物与酶的对接能力 。 这在药物发现领域尤其重要,因为了解化合物如何与目标酶相互作用可以导致新疗法的开发 .

药物化合物的氘代和氚代

该化合物可用于药物化合物的氘代和氚代 。 此过程在药物发现研究中至关重要,因为它提供了有关药物和药物代谢物生物学命运的重要信息 .

安全和危害

作用机制

Biochemical Pathways

One study suggests that 4-fluorophenylacetonitrile, a related compound, undergoes biotransformation to 4-fluorophenylacetic acid by marine fungi, aspergillus sydowii ce19 . This suggests that 2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride may also be metabolized by similar biochemical pathways.

Pharmacokinetics

Given its molecular weight of 18662 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Action Environment

The action, efficacy, and stability of 2-Amino-2-(4-fluorophenyl)acetonitrile hydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. For instance, the compound is stored at 4 degrees Celsius , suggesting that it may be sensitive to temperature.

属性

IUPAC Name |

2-amino-2-(4-fluorophenyl)acetonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8H,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJLZZXFBYAULM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60491773 |

Source

|

| Record name | Amino(4-fluorophenyl)acetonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60491773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

934830-01-0 |

Source

|

| Record name | Amino(4-fluorophenyl)acetonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60491773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(4-fluorophenyl)acetonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol](/img/structure/B1279997.png)

![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)